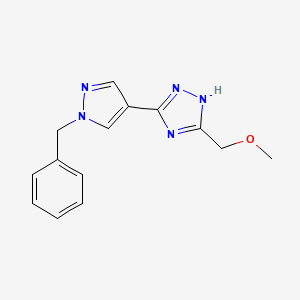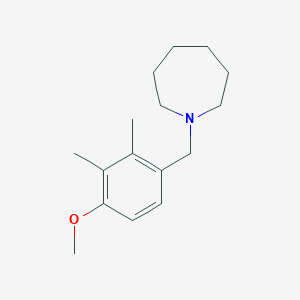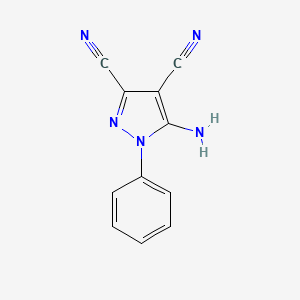
5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
Further studies are needed to fully understand the mechanism of action of 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole.
5. Toxicity: Further studies are needed to explore the toxicity of 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole and its potential side effects.
In conclusion, 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole is a promising candidate for scientific research. This compound has a unique chemical structure and exhibits a range of biochemical and physiological effects. Further studies are needed to explore its potential applications in cancer therapy, neurological disorders, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole and its potential toxicity.
Advantages and Limitations for Lab Experiments
5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole has several advantages and limitations for lab experiments. Some of the advantages of using this compound in lab experiments include:
1. Unique Chemical Structure: 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole has a unique chemical structure that makes it a promising candidate for further research.
2. Reproducible
Future Directions
There are several future directions for the study of 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole. Some of the potential areas for further research include:
1. Cancer Therapy: Further studies are needed to explore the potential use of 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole in cancer therapy.
2. Neurological Disorders: Further studies are needed to explore the potential use of 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: Further studies are needed to explore the potential use of 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole in the treatment of cardiovascular diseases such as heart failure and myocardial infarction.
4.
Synthesis Methods
The synthesis method of 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole is efficient and reproducible, making it easy to obtain large quantities of this compound for lab experiments.
3. Range of Biochemical and Physiological Effects: 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole exhibits a range of biochemical and physiological effects, making it a versatile compound for lab experiments.
Some of the limitations of using 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole in lab experiments include:
1. Limited Studies: Despite its potential applications in scientific research, there are limited studies on the effects of 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole.
2. Lack of Understanding of
Scientific Research Applications
5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. Some of the potential scientific research applications of 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole include:
1. Cancer Research: 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. This compound has been studied for its potential use in cancer therapy.
2. Neurological Disorders: 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: 5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole has been found to exhibit cardioprotective properties and has been studied for its potential use in the treatment of cardiovascular diseases such as heart failure and myocardial infarction.
properties
IUPAC Name |
3-(1-benzylpyrazol-4-yl)-5-(methoxymethyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-20-10-13-16-14(18-17-13)12-7-15-19(9-12)8-11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLBABLAQDXCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NN1)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-benzyl-1H-pyrazol-4-yl)-3-(methoxymethyl)-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-isopropyl-2-(3-phenoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5685677.png)
![N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5685680.png)

![3-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5685692.png)
![2-{[1-(2-chlorophenyl)-3-cyclopentyl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5685699.png)
![5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5685703.png)

![5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5685725.png)


![3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5685739.png)
![(1R*,3S*)-3-ethoxy-7-[(2-methoxyphenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5685744.png)
![1-{5-[(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B5685764.png)
